molecular formula C8H4F3NO3S2 B1434726 N-(trifluoromethylthio)saccharin CAS No. 1647073-46-8

N-(trifluoromethylthio)saccharin

Cat. No.: B1434726
CAS No.: 1647073-46-8
M. Wt: 283.3 g/mol
InChI Key: KNDYXRJLEZMPBC-UHFFFAOYSA-N
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Description

N-(Trifluoromethylthio)saccharin is an organosulfur compound known for its unique properties and versatility in scientific research. It is a powerful trifluoromethylthiolating reagent, which means it can introduce a trifluoromethylthio group into various molecules. This compound has gained attention due to its stability and broad applicability in synthetic and analytical chemistry .

Chemical Reactions Analysis

N-(Trifluoromethylthio)saccharin undergoes various types of chemical reactions, including:

Common reagents used in these reactions include chlorotrimethylsilane and dichloromethane. The major products formed are trifluoromethylthiolated derivatives of the starting materials.

Scientific Research Applications

N-(Trifluoromethylthio)saccharin has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(Trifluoromethylthio)saccharin exerts its effects involves the transfer of the trifluoromethylthio group to nucleophiles. This transfer is facilitated by the electrophilic nature of the compound, which allows it to react readily with electron-rich substrates. The molecular targets and pathways involved include various nucleophiles such as alcohols, amines, and thiols .

Comparison with Similar Compounds

N-(Trifluoromethylthio)saccharin is unique due to its stability and broad applicability as a trifluoromethylthiolating reagent. Similar compounds include:

This compound stands out due to its ease of synthesis, stability, and versatility in various chemical reactions.

Properties

IUPAC Name

1,1-dioxo-2-(trifluoromethylsulfanyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S2/c9-8(10,11)16-12-7(13)5-3-1-2-4-6(5)17(12,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDYXRJLEZMPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647073-46-8
Record name N-(TRIFLUOROMETHYLTHIO)SACCHARIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-(trifluoromethylthio)saccharin a valuable reagent in organic synthesis?

A: this compound has emerged as an efficient electrophilic trifluoromethylthiolating reagent. [, ] This means it can introduce the trifluoromethylthio group (SCF3) into various organic molecules. The incorporation of the SCF3 group is particularly attractive in medicinal chemistry and drug development due to its ability to enhance metabolic stability and bioavailability. []

Q2: What types of reactions can be achieved using this compound and what role do catalysts play?

A2: Research demonstrates that this compound can be utilized for the direct trifluoromethylthiolation of various substrates:

  • (Hetero)Arenes: This broad class of aromatic compounds, including those containing heteroatoms, can undergo electrophilic substitution reactions with this compound in the presence of suitable catalysts. []
  • Electron-Rich Olefins: These electron-rich alkenes are also suitable substrates for trifluoromethylthiolation. []
  • Enamines: Chiral enamines, particularly those derived from β-ketoesters, react with this compound to yield α-SCF3-tetrasubstituted β-keto esters with high enantioselectivity. [] This reaction pathway is particularly useful for synthesizing chiral molecules, which are often crucial in drug development.

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